![molecular formula C18H19N7O3 B6537345 N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058237-39-0](/img/structure/B6537345.png)

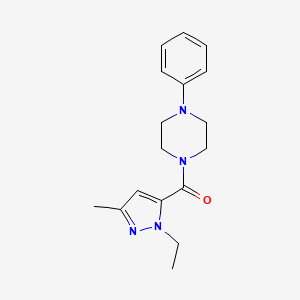

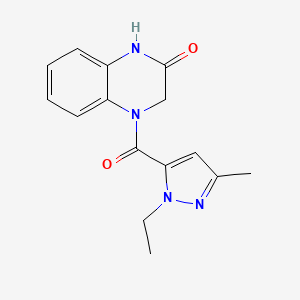

N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H19N7O3 and its molecular weight is 381.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is 381.15493749 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Oncology: Treatment of Glucose-Starved Tumors

This compound has shown potential in the field of oncology, specifically in the treatment of glucose-starved tumors . Tumor cells often experience glucose starvation, unlike normal tissue, making the targeting of pathways supporting survival during glucose starvation an interesting therapeutic strategy . This compound, referred to as “compound 6” in the studies, was found to be efficacious in tumor cells experiencing glucose starvation . It inhibits mitochondrial membrane potential, which is known to be crucial for the survival of glucose-starved cells .

Cancer Metabolism

The compound has been associated with the mechanistic target of rapamycin (mTOR), a key player in cancer metabolism . By inhibiting mTOR, the compound could potentially disrupt the metabolic processes of cancer cells, leading to their death .

Synthetic Lethality

Synthetic lethality is a concept where the combination of deficiencies in the expression of two or more genes leads to cell death, but the deficiency in only one of these genes does not. The compound has been linked to this concept, suggesting potential applications in targeted cancer therapies .

Wirkmechanismus

Target of Action

The primary target of F5123-0215 is plasma kallikrein , a serine protease that plays a crucial role in the kallikrein-kinin system . This system is involved in various physiological processes, including blood pressure regulation, inflammation, and pain perception .

Mode of Action

F5123-0215 is a monoclonal antibody that specifically and potently inhibits the enzymatic activity of plasma kallikrein . It binds to an alternate region of plasma kallikrein, distinct from the active site pocket, thereby inhibiting its enzymatic activity . This unique binding mechanism prevents the generation of bradykinin, a peptide that causes blood vessels to dilate .

Biochemical Pathways

By inhibiting plasma kallikrein, F5123-0215 disrupts the kallikrein-kinin system . This system is responsible for the production of bradykinin, which, when overproduced, can lead to increased vascular permeability and edema . Therefore, the inhibition of plasma kallikrein by F5123-0215 reduces the production of bradykinin, alleviating symptoms associated with its overproduction .

Pharmacokinetics

The pharmacokinetic properties of F5123-0215 are characterized by its long plasma half-life . This is attributed to its YTE-modified immunoglobulin G1 structure, which enhances its pH-dependent binding to the neonatal Fc receptor (FcRn), reducing its clearance and extending its half-life . This allows for a prolonged duration of action, potentially enabling less frequent dosing .

Result of Action

The inhibition of plasma kallikrein by F5123-0215 leads to a decrease in bradykinin production . This can alleviate symptoms associated with conditions like hereditary angioedema, which is characterized by episodes of severe swelling and is linked to the overproduction of bradykinin .

Action Environment

The action, efficacy, and stability of F5123-0215 can be influenced by various environmental factors. For instance, changes in pH can affect its binding to the FcRn and thus its pharmacokinetic properties . Moreover, individual patient factors, such as the presence of other diseases or the use of other medications, can also influence its action and efficacy.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O3/c1-12-20-21-16-4-5-17(22-25(12)16)23-6-8-24(9-7-23)18(26)19-13-2-3-14-15(10-13)28-11-27-14/h2-5,10H,6-9,11H2,1H3,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEUBHVYDOZNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(naphthalen-1-yloxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6537282.png)

![N-phenyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537285.png)

![N-(3,4-difluorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537286.png)

![N-(2H-1,3-benzodioxol-5-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537292.png)

![4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6537300.png)

![N-(3,5-dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537302.png)

![N-(2,3-dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537303.png)

![1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B6537326.png)

![N-(2,4-difluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537342.png)

![N-(3-fluorophenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537350.png)

![N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537358.png)

![N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide](/img/structure/B6537364.png)